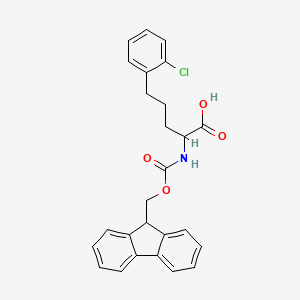
5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-氯苯基)-2-(9H-芴-9-基甲氧羰基氨基)戊酸是一种复杂的有机化合物 ,其结构包含一个氯苯基基团和一个芴甲氧羰基 (Fmoc) 保护基。
准备方法
合成路线和反应条件
5-(2-氯苯基)-2-(9H-芴-9-基甲氧羰基氨基)戊酸的合成通常涉及多个步骤,从核心结构的制备开始,然后进行功能化。一种常见的方法涉及以下步骤:
核心结构的形成: 第一步涉及通过一系列缩合反应合成戊酸骨架。
氯苯基基团的引入: 氯苯基基团是通过取代反应引入的,通常使用氯代苯衍生物。
Fmoc 基团的连接: Fmoc 基团是在三乙胺等碱存在的情况下使用 Fmoc 氯化物连接的。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但经过优化以适应大规模生产。这包括使用连续流动反应器来提高反应效率和产率。
化学反应分析
反应类型
5-(2-氯苯基)-2-(9H-芴-9-基甲氧羰基氨基)戊酸可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团。
还原: 还原反应可用于改变化合物的氧化态。
取代: 氯苯基基团可以参与亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸或酮,而取代反应可以引入各种官能团。
科学研究应用
5-(2-氯苯基)-2-(9H-芴-9-基甲氧羰基氨基)戊酸在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建单元。
生物学: 该化合物可用于研究酶-底物相互作用和蛋白质修饰。
工业: 它用于生产特种化学品和材料。
作用机制
5-(2-氯苯基)-2-(9H-芴-9-基甲氧羰基氨基)戊酸的作用机制涉及它与特定分子靶标的相互作用。Fmoc 基团可以在碱性条件下裂解,露出一个可以参与进一步反应的胺基。氯苯基基团可以与各种酶和受体相互作用,影响生物通路。
相似化合物的比较
类似化合物
5-(2-溴苯基)-2-(9H-芴-9-基甲氧羰基氨基)戊酸: 与之结构相似,但氯原子被溴原子取代。
5-(2-甲基苯基)-2-(9H-芴-9-基甲氧羰基氨基)戊酸: 与之结构相似,但氯原子被甲基取代。
独特性
5-(2-氯苯基)-2-(9H-芴-9-基甲氧羰基氨基)戊酸中氯苯基基团的存在使其与类似物相比具有独特的反应性和相互作用特性。这使其在特定的化学和生物学应用中特别有用。
属性
分子式 |
C26H24ClNO4 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC 名称 |
5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30) |
InChI 键 |
BGNDJEGKHYUYQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















